An In-depth Technical Guide to 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid
An In-depth Technical Guide to 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid
CAS Number: 86209-35-0
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines foundational chemical principles with data from analogous structures to offer a predictive yet scientifically grounded resource.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3] The biological efficacy of quinoline derivatives is often finely tuned by the nature and position of substituents on the bicyclic ring system. The title compound, 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid, incorporates three key functional groups that are expected to modulate its physicochemical properties and biological activity: a chloro group at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid at the 3-position.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is presented in Table 1.
| Property | Value | Source |
| CAS Number | 86209-35-0 | [4][5][6][7][8][9] |
| Molecular Formula | C₁₀H₆ClNO₃ | [4][6] |
| Molecular Weight | 223.61 g/mol | [4][6] |
| Appearance | Predicted: White to off-white or yellowish solid | General knowledge of similar compounds |
| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | General knowledge of quinoline carboxylic acids |
| Storage Temperature | -20°C | [4][6] |
Synthesis and Mechanistic Insights
The proposed synthesis would commence with the reaction of a substituted aniline, in this case, 4-chloroaniline, with diethyl ethoxymethylenemalonate (DEEM). This initial condensation is followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester and decarboxylation would lead to the desired product.
Proposed Synthetic Workflow: Modified Gould-Jacobs Reaction
Caption: Proposed synthesis of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid via a modified Gould-Jacobs reaction.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid are not widely published. However, based on the known spectroscopic properties of quinolines and carboxylic acids, a predictive analysis can be made.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups, and the electron-donating effect of the hydroxyl group. Protons on the benzene ring will likely appear as a complex multiplet, while the proton at the 4-position should appear as a singlet. The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, typically above 12 ppm.[14]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show ten distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[14] The carbons of the quinoline ring will appear in the aromatic region, with their specific chemical shifts influenced by the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorptions. A very broad O-H stretching band from the carboxylic acid is expected from 2500 to 3300 cm⁻¹.[15] The C=O stretching of the carboxylic acid will likely appear between 1710 and 1760 cm⁻¹.[15] The O-H stretching of the 2-hydroxy group will also be present. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic isotopic pattern for chlorine-containing compounds.[16]
Potential Biological Activities and Applications
While specific biological data for 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is scarce, the known activities of related quinoline-3-carboxylic acid derivatives provide a strong basis for predicting its potential applications.
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[3] The carboxylic acid moiety can enhance selectivity for cancer cells, which often have a more acidic microenvironment.
-
Antibacterial and Antifungal Activity: The quinoline scaffold is a well-known pharmacophore in antimicrobial agents.[2] The specific substitution pattern of the title compound may confer activity against a range of bacterial and fungal pathogens.
-
Enzyme Inhibition: Quinolines are known to interact with various enzymes. For instance, some quinoline-3-carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2.[17]
Solubility and Stability
The solubility of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is predicted to be low in water due to the largely aromatic and hydrophobic quinoline core. However, the presence of the carboxylic acid and hydroxyl groups will impart some polar character. It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
The stability of the compound under various conditions has not been extensively reported. As a general precaution, it should be stored in a cool, dark, and dry place to prevent degradation.[18] Carboxylic acids can be sensitive to heat and light.
Safety and Handling
As with any chemical compound, 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[19][20][21][22][23]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust. Use in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of in accordance with local regulations.
Conclusion
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is a promising scaffold for further investigation in drug discovery and development. While specific experimental data is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route via the Gould-Jacobs reaction offers a practical approach to obtaining this compound for further study. Its predicted physicochemical properties and potential biological activities make it a compelling target for researchers in medicinal chemistry. Further experimental validation of the information presented in this guide is highly encouraged to fully elucidate the therapeutic potential of this molecule.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Wikipedia. (2023, October 29). Gould–Jacobs reaction. Retrieved from [Link]
- Musiol, R. (2017). Quinoline in Medicinal Chemistry. Synthesis and Application. Current Organic Chemistry, 21(10), 925-933.
-
MerckGroup. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
- MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4944.
- ACS Publications. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega.
- National Center for Biotechnology Information. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
- Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
-
National Center for Biotechnology Information. (n.d.). 6-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 6-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of 3f. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321.
-
ResearchGate. (2025). 2-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]
-
VNU University of Science. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
ResearchGate. (2025). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. usbio.net [usbio.net]
- 7. 86209-35-0|6-Chloro-2-hydroxyquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 86209-35-0 CAS MSDS (6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID | 86209-35-0 [m.chemicalbook.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iipseries.org [iipseries.org]
- 13. Gould-Jacobs Reaction [drugfuture.com]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. synquestlabs.com [synquestlabs.com]
- 20. WERCS Studio - Application Error [assets.thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. combi-blocks.com [combi-blocks.com]
- 23. fishersci.com [fishersci.com]
